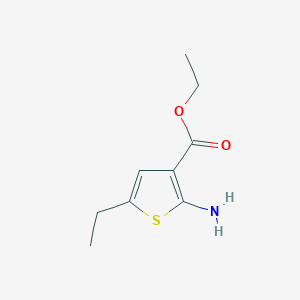

![molecular formula C12H14N4O4 B052452 7-氨基吡唑并[1,5-a]嘧啶-3,6-二甲酸二乙酯 CAS No. 43024-67-5](/img/structure/B52452.png)

7-氨基吡唑并[1,5-a]嘧啶-3,6-二甲酸二乙酯

描述

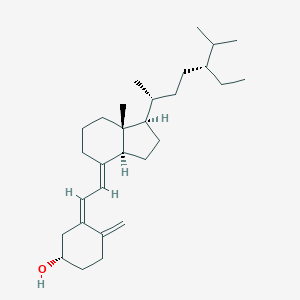

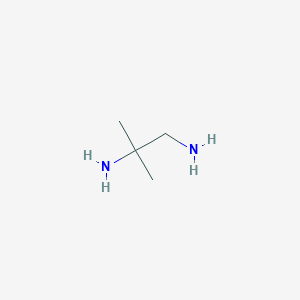

Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate, also known as 7-Aminopyrazolo [1,5-a]pyrimidine-3,6-dicarboxylic Acid 3,6-Diethyl Ester, is a compound with the molecular formula C12H14N4O4 . It is related to Allopurinol, a medication used to treat gout and certain types of kidney stones .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, including Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate, has been widely studied. The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The chemical reactions involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .Physical And Chemical Properties Analysis

The compound has a molecular formula of C12H14N4O4, an average mass of 278.264 Da, and a monoisotopic mass of 278.101501 Da .科学研究应用

Application in Drug Design

The pyrazolo pyrimidine moiety is widely used for the design of small molecules with diverse biological activity . It can be found in the structure of drugs such as indiplon, zaleplon, presatovir, dinaciclib, and anagliptin .

Method of Application

The specific methods of application or experimental procedures would depend on the particular drug being designed. Typically, this involves chemical synthesis of the compound, followed by in vitro and in vivo testing to evaluate its biological activity.

Results or Outcomes

The results or outcomes would also depend on the specific drug. For example, indiplon is a nonbenzodiazepine, hypnotic sedative that was under development by Neurocrine Biosciences and Pfizer for the treatment of insomnia .

Application in Allopurinol Derivatives

“Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate” is structurally similar to Allopurinol, a medication used to decrease high blood uric acid levels .

Method of Application

The compound could be synthesized and tested for its ability to inhibit xanthine oxidase, the enzyme responsible for the production of uric acid. This would involve in vitro enzymatic assays and potentially in vivo testing in animal models of gout.

Results or Outcomes

If successful, this compound could lead to the development of new treatments for gout and other conditions associated with high uric acid levels .

Application in Proteomics Research

Compounds similar to “Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate”, such as “3,7-diethyl 6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate”, are used in proteomics research .

Method of Application

These compounds could be used as probes to study protein function and interactions. This would involve labeling the compound with a detectable tag, incubating it with a protein sample, and then using various analytical techniques to detect and quantify any interactions.

Results or Outcomes

This could provide valuable insights into protein function and could potentially lead to the discovery of new drug targets .

Application in Chemical Synthesis

“Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate” could potentially be used as a building block in the synthesis of more complex organic compounds .

Method of Application

The specific methods of application would depend on the particular synthesis being carried out. This could involve reactions with other organic compounds under various conditions to form new bonds and structures.

Results or Outcomes

The results or outcomes would depend on the specific synthesis. The compound could potentially be used to synthesize a wide range of different organic compounds for various applications .

Application in Material Science

Compounds similar to “Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate” could potentially be used in the development of new materials .

Method of Application

This could involve incorporating the compound into polymers or other materials to modify their properties. This would likely involve various chemical reactions and material characterization techniques.

Results or Outcomes

If successful, this could lead to the development of new materials with unique properties for various applications .

未来方向

The synthetic transformations involving the pyrazolo[1,5-a]pyrimidine motif, including Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate, still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .

属性

IUPAC Name |

diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4/c1-3-19-11(17)7-5-14-10-8(12(18)20-4-2)6-15-16(10)9(7)13/h5-6H,3-4,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFDIPGZEWOPDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C(=C(C=N2)C(=O)OCC)N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001177947 | |

| Record name | 3,6-Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001177947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729270 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate | |

CAS RN |

43024-67-5 | |

| Record name | 3,6-Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43024-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001177947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb](/img/structure/B52403.png)

![2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B52412.png)